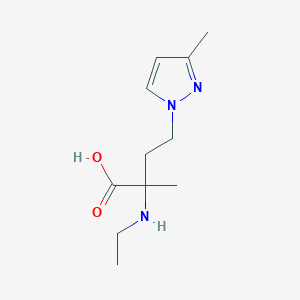2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
CAS No.:
Cat. No.: VC18060528
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanoic acid |
| Standard InChI | InChI=1S/C11H19N3O2/c1-4-12-11(3,10(15)16)6-8-14-7-5-9(2)13-14/h5,7,12H,4,6,8H2,1-3H3,(H,15,16) |
| Standard InChI Key | FVTBJBQDKCQJJB-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(C)(CCN1C=CC(=N1)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(Ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid (IUPAC name: 2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanoic acid) is a chiral molecule with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. Its structure integrates:
-
A butanoic acid moiety at position 4.
-
A 2-methyl-2-ethylamino group at position 2.
-
A 3-methylpyrazole heterocycle at position 4.
The stereochemistry and tautomeric properties of the pyrazole ring contribute to its conformational flexibility, which may influence binding interactions in biological systems.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1344303-52-1 |
| SMILES Notation | CCNC(C)(CCN1C=CC(=N1)C)C(=O)O |
| Topological Polar Surface Area | 89.5 Ų |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 5 (3N, 2O) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(ethylamino)-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions, though specific protocols remain proprietary. A generalized approach may include:
-
Formation of the Pyrazole Ring: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
-
Alkylation: Introduction of the ethylamino group via nucleophilic substitution using ethylamine and a brominated precursor.
-
Carboxylic Acid Formation: Hydrolysis of ester intermediates or oxidation of alcohols.
Key reagents include sodium hydride for deprotonation and tetrahydrofuran (THF) as a solvent. Yield optimization often requires precise temperature control (-78°C for lithiation steps) and anhydrous conditions to prevent side reactions.
Reaction Mechanisms
The ethylamino group participates in Schiff base formation with carbonyl compounds, while the pyrazole ring exhibits aromatic electrophilic substitution at the 4-position. The carboxylic acid moiety enables salt formation with bases, enhancing solubility in aqueous media.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (estimated <1 mg/mL at 25°C). Stability studies suggest susceptibility to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, necessitating storage at -20°C under inert atmospheres.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, pyrazole-CH₃), 3.21 (q, J=7.2 Hz, 2H, CH₂NH).
-
-
Mass Spectrometry: ESI-MS m/z 226.2 [M+H]⁺, confirming molecular weight.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
-
Substituent Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance metabolic stability.
-
Pro-drug Development: Esterification of the carboxylic acid to improve membrane permeability.
Target Identification
High-throughput screening against kinase libraries and GPCR panels is critical to elucidate mechanisms of action. Collaborative efforts with academic institutions could accelerate target validation.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Pyrazole-Containing Derivatives
| Compound | Molecular Formula | Key Features | Bioactivity (IC₅₀) |
|---|---|---|---|
| 2-(Ethylamino)-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid | C₁₁H₁₉N₃O₂ | 5-methylpyrazole isomer | Not reported |
| Methyl 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate | C₁₁H₁₉N₃O₂ | Ester derivative | Improved lipophilicity |
| 5-Methyl-4-{methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methylthiophene-2-carboxylic acid | C₁₃H₁₇N₃O₂S | Thiophene core | Anticancer activity (IC₅₀ = 8.2 μM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume